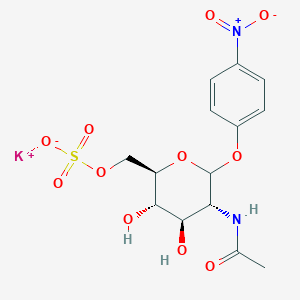
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is a complex organic compound with the molecular formula C14H18N2O8S. It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfate group. This compound is often used in biochemical research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-nitrophenol.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Sulfation: The sulfate group is introduced using sulfur trioxide-pyridine complex in an appropriate solvent.
Deprotection: The acetyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and other by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrophenol, acetamido-deoxy-glucopyranoside.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosidase activities in various biological samples.
Medicine: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
作用機序
The compound exerts its effects primarily through its interaction with enzymes. The nitrophenyl group acts as a chromogenic substrate, which, upon enzymatic cleavage, releases 4-nitrophenol. This release can be quantitatively measured by spectrophotometry, providing insights into enzyme activity. The acetamido and sulfate groups contribute to the specificity and stability of the compound in various biochemical assays.
類似化合物との比較
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the sulfate group but has a similar nitrophenyl and acetamido structure.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is unique due to the presence of the sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in enzymatic assays where solubility and stability are crucial.
特性
分子式 |
C14H17KN2O11S |
|---|---|
分子量 |
460.46 g/mol |
IUPAC名 |
potassium;[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14?;/m1./s1 |
InChIキー |
OWFVRPVXAZQCAE-LEXQQUKESA-M |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


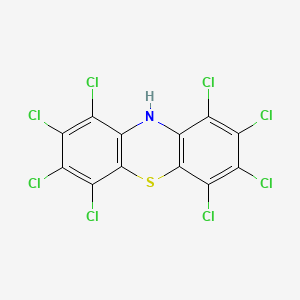
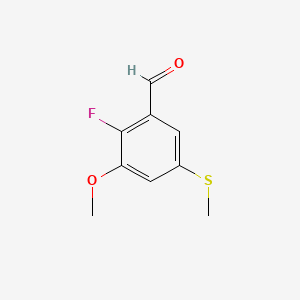
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
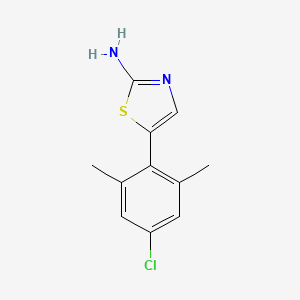
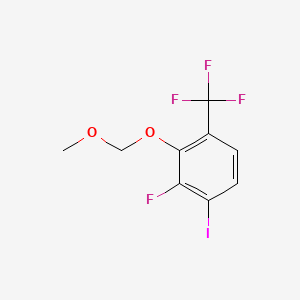
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
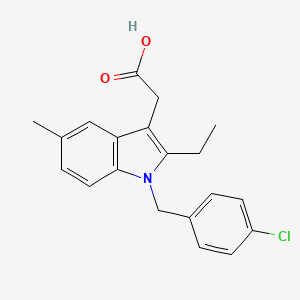

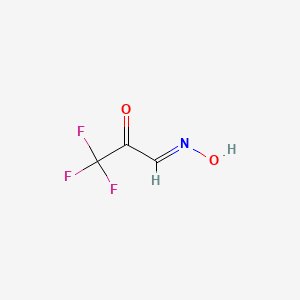
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
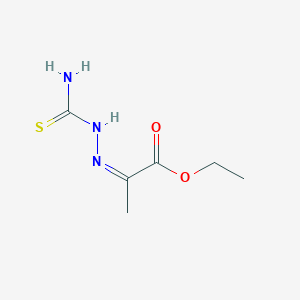

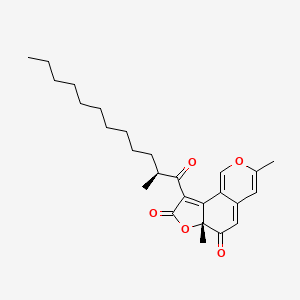
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
